molecular formula C10H10Br2N2O B12297873 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one CAS No. 3471-04-3

3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

Cat. No.: B12297873
CAS No.: 3471-04-3
M. Wt: 334.01 g/mol
InChI Key: AUVVLHBHNHNTLK-UHFFFAOYSA-N
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Description

3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one: is a chemical compound with the molecular formula C10H10Br2N2O and a molecular weight of 334.007 g/mol It is characterized by the presence of a pyrrolidinone ring substituted with bromine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one typically involves the bromination of a precursor pyrrolidinone compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The choice of solvents, catalysts, and purification techniques is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce corresponding oxo compounds .

Scientific Research Applications

Chemistry: In chemistry, 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other high-performance materials .

Mechanism of Action

The mechanism of action of 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atoms and pyridine ring play a crucial role in binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one is unique due to the combination of bromine atoms, a pyridine ring, and a pyrrolidinone ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one, also known by its CAS number 3471-04-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C10H10Br2N2OC_{10}H_{10}Br_2N_2O, with a molecular weight of approximately 334.01 g/mol. Key physical properties include:

  • Density : 1.847 g/cm³
  • Boiling Point : 414.9 °C at 760 mmHg
  • Flash Point : 204.7 °C
    These properties indicate a stable compound with potential applications in various fields, including medicinal chemistry and agrochemicals .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of brominated pyrrolidinone derivatives. A study found that compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Inhibition of Tyrosinase

Tyrosinase is an enzyme critical for melanin production, and its inhibition is significant in treating hyperpigmentation disorders. Research indicates that derivatives of this compound demonstrate potent tyrosinase inhibitory activity. For instance, one study reported that analogs of this compound showed IC50 values ranging from 54.81 µM to as low as 3.60 µM, indicating strong inhibitory effects compared to standard inhibitors like kojic acid .

Case Study 1: Anti-Melanogenic Activity

A study evaluated the anti-melanogenic effects of several analogs derived from the parent compound in B16F10 murine melanoma cells. The results demonstrated that these compounds did not exhibit cytotoxicity at concentrations up to 20 µM while effectively reducing melanin synthesis. The most potent analogs showed an IC50 value significantly lower than that of conventional treatments .

Case Study 2: Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. In a larvicidal activity assessment against Aedes aegypti, it was observed that certain derivatives displayed promising results with LC50 values below those of established insecticides like temephos. This positions the compound as a candidate for developing new insecticides that could circumvent resistance issues seen with current chemicals .

Research Findings Summary Table

Activity IC50/LC50 Values Reference
Tyrosinase Inhibition3.60 µM (best analog)
Antimicrobial EfficacyVariable
Larvicidal ActivityLC50 < 10 µM

Properties

CAS No.

3471-04-3

Molecular Formula

C10H10Br2N2O

Molecular Weight

334.01 g/mol

IUPAC Name

3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C10H10Br2N2O/c1-14-8(5-10(11,12)9(14)15)7-3-2-4-13-6-7/h2-4,6,8H,5H2,1H3

InChI Key

AUVVLHBHNHNTLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)(Br)Br)C2=CN=CC=C2

Origin of Product

United States

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